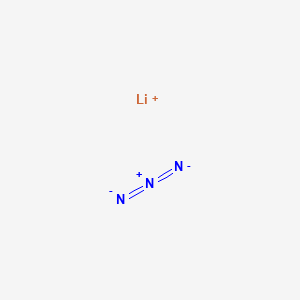

Lithium azide

Description

Properties

IUPAC Name |

lithium;azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.N3/c;1-3-2/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWHRJQTTVADPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[N-]=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066509 | |

| Record name | Lithium azide (Li(N3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

49.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19597-69-4 | |

| Record name | Lithium azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19597-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium azide (Li(N3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019597694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium azide (Li(N3)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium azide (Li(N3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium triazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparation of Lithium Azide

Established Synthetic Routes and Reaction Mechanisms

The preparation of lithium azide (B81097) is predominantly achieved through two well-established methods: metathesis reactions and neutralization approaches. sciencemadness.org

The most common and scalable method for synthesizing lithium azide is through a metathesis or double displacement reaction. This process involves reacting an alkali metal azide, typically sodium azide (NaN₃), with a lithium salt in an aqueous solution. wikipedia.org The primary lithium salt precursors used are lithium sulfate (B86663) (Li₂SO₄) or lithium nitrate (B79036) (LiNO₃). sciencemadness.org

The reaction mechanism is driven by the difference in solubility between the reactants and the products. When equimolar amounts of sodium azide and a lithium salt are dissolved in water, the less soluble sodium salt (sodium nitrate or sodium sulfate) precipitates out of the solution, leaving this compound dissolved in the aqueous phase. The general reactions are as follows:

2 NaN₃ + Li₂SO₄ → 2 LiN₃ + Na₂SO₄ (s) sciencemadness.orgwikipedia.org

NaN₃ + LiNO₃ → LiN₃ + NaNO₃ (s) sciencemadness.orgwikipedia.org

The process typically involves vigorous stirring of the aqueous mixture at ambient temperature to ensure complete reaction, followed by filtration to remove the precipitated sodium salt. The resulting this compound solution is then concentrated, often by slow evaporation under reduced pressure, to yield colorless crystals of LiN₃. This method can achieve yields exceeding 85%. The primary impurity is often residual sodium ions, which can be minimized through precise stoichiometric control and subsequent purification steps.

Metathesis Reaction Summary

| Lithium Precursor | Azide Precursor | Reaction Solvent | Byproduct (Precipitate) | Typical Yield |

|---|---|---|---|---|

| Lithium Sulfate (Li₂SO₄) | Sodium Azide (NaN₃) | Water | Sodium Sulfate (Na₂SO₄) | >85% |

| Lithium Nitrate (LiNO₃) | Sodium Azide (NaN₃) | Water | Sodium Nitrate (NaNO₃) | >85% |

| Lithium Sulfate (Li₂SO₄) | Barium Azide (Ba(N₃)₂) | Water | Barium Sulfate (BaSO₄) | High sciencemadness.orgscispace.com |

For obtaining very pure this compound, a neutralization reaction is often employed. sciencemadness.org This method involves the reaction of hydrazoic acid (HN₃) with a lithium base, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521). scispace.com

The reaction proceeds as a classic acid-base neutralization:

2 HN₃ + Li₂CO₃ → 2 LiN₃ + H₂O + CO₂

A significant consideration for this method is the handling of hydrazoic acid, which is toxic and requires careful preparation, often generated in situ by distilling a mixture of sodium azide and a strong acid like sulfuric acid. google.com The neutralization is typically carried out in a suitable solvent, such as anhydrous diethyl ether, under an inert atmosphere to prevent moisture from interfering with the reaction. After the neutralization is complete, the solvent is evaporated, and the solid this compound is dried under a vacuum.

Comparison of Established Synthetic Routes

| Parameter | Metathesis Reaction | Neutralization Approach |

|---|---|---|

| Primary Advantage | Scalability and straightforward reagent handling. | High purity of the final product. sciencemadness.org |

| Primary Limitation | Requires efficient filtration to remove salt byproducts; potential for sodium ion impurities. | Requires careful handling of toxic and volatile hydrazoic acid. scispace.com |

| Precursors | NaN₃, Li₂SO₄, LiNO₃. | HN₃ (generated in situ), Li₂CO₃, LiOH. scispace.com |

Metathesis Reactions (e.g., Sodium Azide with Lithium Salts)

Novel and Emerging Synthesis Techniques

Research into the synthesis of azides continues to evolve, with a focus on improving efficiency, safety, and control over the final product's physical properties.

While specific research on green synthesis for inorganic azides like LiN₃ is limited, principles from the broader field of organic azide synthesis indicate potential avenues for development. A notable trend is the use of phase-transfer catalysts and environmentally benign solvent systems to improve reaction conditions. google.com For instance, the use of polyethylene (B3416737) glycol (PEG) as a recyclable catalyst and solvent has been shown to be effective in the synthesis of organic azides from halides and sodium azide. google.com This approach offers mild reaction conditions, simple operation, and is considered more environmentally friendly. google.com Adapting such principles to the inorganic synthesis of this compound could potentially reduce waste and avoid the use of more hazardous organic solvents.

The physical form of this compound is crucial for its stability and reactivity. Controlled crystallization is employed to obtain a product with desired characteristics. A standard technique is the slow evaporation of the reaction solvent under reduced pressure, which helps in the formation of well-defined, colorless crystals. For purification, recrystallization is a key step. this compound can be purified by recrystallization from ethanol (B145695), a process that leverages the solubility difference between this compound and potential impurities like sodium azide. scispace.com While this compound is soluble in ethanol, sodium azide is only sparingly soluble, allowing for effective separation. scispace.com

Crystallization and Purification Techniques

| Technique | Objective | Description |

|---|---|---|

| Slow Evaporation | Formation of high-quality crystals | The solvent (e.g., water) is slowly removed from the LiN₃ solution under reduced pressure to promote gradual crystal growth. |

| Recrystallization from Ethanol | Purity enhancement | The crude LiN₃ is dissolved in hot ethanol and allowed to cool, causing the LiN₃ to crystallize while impurities like NaN₃ remain in solution or undissolved. scispace.com |

Green Chemistry Principles in this compound Synthesis

Precursor Chemistry and Reactivity in this compound Formation

The success of this compound synthesis is fundamentally tied to the chemical properties and reactivity of its precursors.

In metathesis reactions, the choice of precursors is governed by solubility rules. Sodium azide is used because of its availability and the advantageous solubility characteristics of the resulting sodium salts (NaNO₃, Na₂SO₄), which precipitate from the aqueous solution, driving the reaction to completion. The hygroscopic nature of certain precursors, such as lithium nitrate, can complicate stoichiometric control in humid environments and must be managed.

The azide anion (N₃⁻) is the key reactive species. It is an excellent nucleophile, a property that allows it to readily participate in substitution reactions. masterorganicchemistry.comwikipedia.org In the formation of this compound, this nucleophilicity facilitates the creation of the bond with the lithium cation.

In the neutralization route, the primary precursor is hydrazoic acid (HN₃). It is typically formed from the protonation of an azide salt like sodium azide. wikipedia.org While essential for this high-purity synthesis method, HN₃ is a highly toxic and potentially explosive compound, making its careful in-situ generation and handling a critical aspect of the synthesis design. scispace.comuga.edu The reactivity of lithium carbonate or hydroxide as the basic precursor is straightforward, allowing for a clean and complete neutralization reaction to yield the desired this compound.

Structural Elucidation and Advanced Characterization of Lithium Azide

Crystallographic Investigations of Lithium Azide (B81097) Phases

The arrangement of atoms in lithium azide has been meticulously studied using various diffraction techniques, revealing a complex interplay of structure and pressure.

X-ray Diffraction (XRD) Studies of this compound Crystal Structures

At ambient temperature and pressure, this compound crystallizes in a monoclinic structure with the space group C2/m. arxiv.orgresearchgate.netaps.org This phase, often referred to as α-LiN₃, is isostructural with the low-temperature α-phase of sodium azide (NaN₃). researchgate.netaps.org The crystal structure consists of Li⁺ cations and linear, centrosymmetric N₃⁻ anions arranged in a distorted sodium chloride-type lattice. researchgate.net The azide anions are oriented parallel to each other. researchgate.net Each lithium cation is coordinated by six nitrogen atoms from surrounding azide anions, forming LiN₆ octahedra. researchgate.net

Experimental and theoretical studies have determined the lattice parameters for this ambient phase. While slight variations exist between experimental measurements and theoretical calculations, a representative set of experimental values is provided in the table below. arxiv.org

| Parameter | Value |

|---|---|

| Space Group | C2/m |

| a | 5.627 Å |

| b | 3.319 Å |

| c | 4.979 Å |

| β | 107.40° |

Neutron Diffraction Analysis in this compound Systems

While X-ray diffraction is a primary tool for crystal structure determination, neutron diffraction offers complementary advantages, particularly for locating light elements like lithium and analyzing atomic displacements. However, dedicated neutron diffraction studies specifically on this compound (LiN₃) are not extensively reported in the literature, in contrast to related compounds like lithium nitride (Li₃N), which has been studied in detail using neutron powder diffraction to understand its structure and lithium-ion conductivity. rsc.orgnmi3.euresearchgate.net For Li₃N, neutron diffraction has been crucial in distinguishing between its α and β phases and studying phase transformations at different temperatures. researchgate.net The technique's sensitivity to light elements makes it ideal for such investigations. ebsco.com

High-Pressure Crystallography and Phase Transitions of this compound

The behavior of this compound under high pressure is a key area of research, driven by the quest for novel materials with high energy density, such as polymeric nitrogen.

Unlike other alkali azides such as those of sodium and potassium which undergo phase transitions at relatively low pressures, this compound is remarkably stable. arxiv.orgnih.gov Experimental studies using X-ray diffraction have shown that the ambient monoclinic C2/m structure of LiN₃ remains stable up to at least 60 GPa at room temperature. arxiv.orgarxiv.orgmpic.deorcid.orguspex-team.org

Despite this experimental stability, theoretical investigations using evolutionary crystal structure prediction methods and density functional theory (DFT) calculations have explored the potential for new phases at even higher pressures. researchgate.netroaldhoffmann.com These computational studies predict a rich polymorphism for LiN₃, involving the transformation of the simple azide anion into more complex nitrogen assemblies.

Key predicted high-pressure phases include:

A hexagonal P6/m phase is predicted to become stable above 36 GPa and up to 190 GPa. This structure is notable for containing planar, benzene-like N₆ rings. roaldhoffmann.com

Above 200 GPa, phases with quasi-one- and two-dimensional extended nitrogen layers are predicted to emerge. These include a C2/m (IV) phase containing puckered decagonal and hexagonal nitrogen layers, as well as infinite zigzag nitrogen chains. roaldhoffmann.com

Evolutionary structure searches also identify other metallic phases at high pressures, such as P1̅ (I) and P2/m , which feature N₆ rings and infinite linear nitrogen chains analogous to polyacetylene. researchgate.netroaldhoffmann.com

These theoretical findings suggest that under sufficient compression, the nitrogen sublattice in this compound evolves from isolated N₃⁻ anions to N₆ rings, and then to extended one- and two-dimensional polymeric networks. researchgate.netroaldhoffmann.com

| Pressure Range (GPa) | Space Group | Key Nitrogen Feature |

|---|---|---|

| 0 - 36 | C2/m (I) | Linear N₃⁻ Anions |

| 36 - 190 | P6/m | Planar N₆ Rings |

| > 190 | C2/m (IV) | Extended 1D & 2D Nitrogen Nets |

Studies on this compound under hydrostatic compression reveal that its compressibility is anisotropic, meaning the crystal lattice compresses differently along its crystallographic axes. nih.gov Both experimental results and DFT calculations consistently show that the b-axis is the most compressible compared to the a- and c-axes. nih.gov

This anisotropic behavior is further quantified by the change in the ratios of the lattice parameters under pressure. For instance, calculations show that the c/a ratio increases from 0.884 at 0 GPa to 0.909 at 60 GPa, while the c/b ratio increases more significantly from 1.508 to 1.566 over the same pressure range, confirming the higher compressibility along the b-axis. arxiv.org The monoclinic angle, β, also changes with pressure, showing a more pronounced variation below 20 GPa. arxiv.org The calculated elastic constants (C₃₃ > C₁₁ > C₂₂) further imply that the LiN₃ lattice is stiffest along the c-axis and weakest along the b-axis. nih.gov

Pressure-Induced Structural Evolution and Polymorphism

Electronic Structure and Bonding in this compound

First-principles calculations show that this compound at ambient pressure is a wide-gap insulator, a characteristic typical of ionic compounds. acs.org The bonding is predominantly ionic, consisting of lithium cations (Li⁺) and azide anions (N₃⁻). acs.org The calculated electronic band structure at ambient pressure clearly shows a large band gap between the valence and conduction bands. acs.org

Under the application of high pressure, the electronic properties of this compound undergo significant changes. A key finding is that the electronic band gap decreases as pressure increases. nih.gov This suggests that the material tends to become a semiconductor at high pressures. nih.gov

The evolution of the electronic structure is intrinsically linked to the predicted high-pressure phase transitions. The progression in electrical conductivity with increasing pressure is from an insulator (C2/m phase) to a metal. researchgate.net For example, the predicted P6/m phase, with its N₆ rings, is metallic. nih.gov As pressure continues to increase and other polymeric phases like C2/m (IV) and P1̅ (II) emerge, they are also predicted to be metallic. roaldhoffmann.com This insulator-to-metal transition is driven by the increasing overlap of electron orbitals and the formation of extended covalent bonding networks within the nitrogen sublattice at extreme compressions. researchgate.net

Theoretical Calculations of Electronic Density (e.g., DFT, Ab Initio)

Theoretical and computational chemistry provide powerful tools for investigating the electronic structure of materials, offering insights that can be difficult to obtain through experimental means alone. For this compound, methods like Density Functional Theory (DFT) and ab initio calculations have been instrumental in describing its bonding, band structure, and electron density distribution. tue.nlmdpi.com

Ab initio Hartree-Fock calculations have been performed to study the electronic structure of this compound, revealing the nature of its ionic bonding and the distribution of electronic charge within the crystal lattice. mtu.edudntb.gov.ua These studies indicate that the bonding in LiN₃ is predominantly ionic, a characteristic that influences its physical and chemical properties. DFT calculations, particularly those incorporating van der Waals corrections, have been used to investigate the ground-state electronic structure and predict the behavior of this compound under high pressure. roaldhoffmann.com These calculations have explored potential phase transitions and the evolution of nitrogen-rich assemblies, such as the formation of N₆ rings and infinite one-dimensional linear nitrogen chains at pressures above 36 GPa. roaldhoffmann.com

The electronic band structure, as determined by these theoretical methods, indicates that this compound is a direct band gap insulator. arxiv.org The calculated band gap is a critical parameter for understanding the material's stability and its potential as an energetic material. The table below summarizes key findings from theoretical studies on this compound.

| Theoretical Method | Key Findings | References |

| Ab Initio Hartree-Fock | Predominantly ionic bonding character. | mtu.edudntb.gov.ua |

| Density Functional Theory (DFT) | Prediction of high-pressure phases with polymeric nitrogen networks. | roaldhoffmann.comarxiv.org |

| DFT with TB-mBJ functional | Calculation of a direct band gap, confirming insulator properties. | arxiv.org |

These theoretical investigations provide a foundational understanding of the electronic properties of this compound, which is essential for interpreting experimental spectroscopic data and predicting its reactivity.

Spectroscopic Probing of Electronic States (e.g., XPS, XAS)

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful experimental techniques for probing the electronic states of a material. ntu.edu.twbris.ac.ukacs.org XPS provides information about the elemental composition and chemical states of the atoms at the surface of a material, while XAS gives insight into the unoccupied electronic states and the local coordination environment of specific elements. uiowa.edursc.org

In the context of lithium-containing materials, XPS is widely used to characterize the chemical environment of lithium and other constituent elements. osti.govaip.org For this compound, XPS would be expected to show a Li 1s core level peak at a binding energy characteristic of the Li⁺ ion in an ionic lattice. ntu.edu.twbris.ac.uk Analysis of the N 1s region would provide information on the chemical state of the nitrogen atoms within the azide anion (N₃⁻).

XAS, particularly at the nitrogen K-edge, can reveal details about the unoccupied molecular orbitals of the azide group. aps.org The fine structure near the absorption edge (XANES or NEXAFS) is sensitive to the local symmetry and bonding of the absorbing atom. These spectroscopic techniques are crucial for understanding the electronic changes that may occur during decomposition or reaction of this compound.

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical oxidation states. | Determining the ionic state of lithium (Li⁺) and the chemical environment of nitrogen in the azide anion. osti.govresearchgate.net |

| X-ray Absorption Spectroscopy (XAS) | Unoccupied electronic states, local atomic structure. | Probing the unoccupied molecular orbitals of the azide anion and understanding the local coordination around the lithium and nitrogen atoms. uiowa.eduaps.org |

While specific, detailed XPS and XAS studies focused solely on this compound are not extensively reported in the provided context, the principles of these techniques as applied to other lithium and azide-containing compounds provide a clear framework for how they would be used to characterize LiN₃.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy is a key analytical tool for studying the internal motions of molecules and the lattice dynamics of crystalline solids. Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a material, which are sensitive to its crystal structure, bonding, and phase. acs.org

Infrared (IR) Spectroscopic Analysis of Azide Vibrations

Infrared spectroscopy of this compound is dominated by the characteristic vibrations of the azide anion (N₃⁻). researchgate.net The azide ion, being a linear triatomic species, has four vibrational modes: symmetric stretch (ν₁), asymmetric stretch (ν₃), and a doubly degenerate bending mode (ν₂). The asymmetric stretching vibration of the azide group gives rise to a very strong absorption band in the IR spectrum, typically in the region of 2000-2200 cm⁻¹. researchgate.netnist.gov This intense band is a hallmark of azide-containing compounds and is a useful diagnostic tool. uni-muenchen.demdpi.com The symmetric stretch is typically Raman active and IR inactive for a symmetric azide ion, but can become weakly IR active if the symmetry is lowered in the crystal. The bending mode appears at a lower frequency.

Studies on various inorganic azides have shown that the exact frequency of the asymmetric stretch is sensitive to the local crystalline environment and the nature of the cation. researchgate.net For this compound, the strong ν₃ band is a primary feature of its IR spectrum.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | IR Activity |

| Asymmetric Stretch (ν₃) | 2000 - 2200 | Strong |

| Symmetric Stretch (ν₁) | ~1344 | Weak/Inactive |

| Bending (ν₂) | ~645 | Active |

The analysis of these vibrational modes provides direct insight into the integrity and environment of the azide anion within the this compound crystal lattice.

Raman Spectroscopic Studies of this compound Lattice Dynamics and Phase Transitions

Raman spectroscopy is particularly well-suited for studying the lattice dynamics of crystalline materials, including the low-frequency vibrations corresponding to the motions of the ions in the crystal lattice (external or lattice modes). nih.gov For this compound, Raman studies have been instrumental in investigating its lattice vibrations and detecting phase transitions. aip.orgaip.org

At room temperature, this compound has a monoclinic crystal structure. roaldhoffmann.com Raman studies have identified the librational modes of the azide anion, which are sensitive to changes in the crystal structure. aip.orgaip.org A phase transition has been observed in this compound at approximately 262 K. aip.orgaip.org This transition is evidenced by the splitting of a librational mode centered around 122 cm⁻¹ at 300 K into two components at lower temperatures. aip.orgaip.org This behavior is analogous to a similar phase transition observed in sodium azide. aip.orgaip.orgcapes.gov.br

High-pressure Raman spectroscopy has also been employed to study the stability and behavior of this compound under compression. These studies show that the ambient-pressure monoclinic structure is stable up to high pressures, though an order-disorder transition is observed at low pressures (below 3 GPa). nih.gov This is in contrast to sodium azide, which undergoes a series of structural phase transitions under pressure. nih.gov

| Raman Spectroscopy Application | Key Findings for this compound | References |

| Temperature-Dependent Studies | Detection of a phase transition at ~262 K, evidenced by splitting of librational modes. | aip.orgaip.orgcapes.gov.br |

| High-Pressure Studies | Stability of the monoclinic (C2/m) phase up to 60 GPa; evidence of an order-disorder transition below 3 GPa. | nih.gov |

| Lattice Dynamics | Identification of external (lattice) and internal (azide ion) vibrational modes. The Raman active stretching mode (Ag) is located around 1300 cm⁻¹. | arxiv.org |

Morphological and Microstructural Analysis of this compound Aggregates

The morphology and microstructure of an energetic material, which describe the size, shape, and arrangement of its crystalline particles, can significantly influence its handling, stability, and detonation properties. Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are commonly used to visualize the morphology of crystalline aggregates. researchgate.netunitn.it

While specific studies detailing the morphological and microstructural analysis of this compound aggregates are not extensively covered in the provided search results, the general principles of materials characterization can be applied. For instance, the synthesis method can influence the resulting particle morphology. Crystallization from solution, a common method for preparing this compound, can lead to the formation of faceted crystals. The study of these aggregates would involve characterizing their size distribution, surface features, and the presence of any defects. google.com

In the broader context of lithium-based battery materials, it has been shown that additives can guide the electrodeposition and morphology of lithium. researchgate.netstanford.edu For example, Li₃N has been observed to guide Li electrodeposition along its surface. stanford.edu Similarly, the presence of certain species can influence the formation of aggregates in solution. acs.org While these examples are not directly about this compound, they highlight the importance of understanding the factors that control the formation and morphology of crystalline aggregates. In some systems, LiF aggregates have been shown to play a role in the structure of the solid electrolyte interphase (SEI) in batteries. researchgate.netresearchgate.net

The characterization of this compound aggregates would be a crucial step in understanding its behavior as a bulk material, as properties like sensitivity to initiation can be dependent on the physical characteristics of the particles.

Decomposition Mechanisms and Kinetic Studies of Lithium Azide

Thermal Decomposition Pathways of Lithium Azide (B81097)

The thermal decomposition of lithium azide involves the breakdown of the solid material into lithium metal and nitrogen gas. wikipedia.org The process is influenced by physical form, temperature, and the presence of crystalline imperfections.

The thermal decomposition of solid this compound has been studied extensively, particularly in the temperature range of 160°C to 220°C. uct.ac.za The decomposition process typically exhibits a sigmoidal pressure-time (p/t) curve, which is characteristic of solid-state reactions involving nucleation and growth steps. uct.ac.za

Research on both powdered and pelleted forms of this compound has shown that the kinetics of the acceleratory period can be described by the Avrami-Erofeyev equation. uct.ac.za Mathematical analysis suggests a mechanism where discrete nuclei form during an initial induction period and subsequently grow. For the acceleratory period, the data fits the Avrami-Erofeyev equation with an exponent value of n=3, which indicates that nuclei form and grow two-dimensionally, primarily on the external surfaces of the decomposing particles, with the number of nuclei increasing linearly with time. uct.ac.za

Thermodynamically, the decomposition of this compound into lithium metal and nitrogen gas is an exothermic process. The calculated heat of formation (ΔHf) for the ground state C2/m (I) phase of this compound is -0.55 eV per formula unit. roaldhoffmann.com

Table 1: Kinetic and Thermodynamic Parameters for this compound Thermal Decomposition

| Parameter | Value/Description | Conditions | Source(s) |

| Temperature Range | 160°C - 220°C | In vacuo | uct.ac.za |

| Kinetic Model | Avrami-Erofeyev Equation (n=3) | Acceleratory Period | uct.ac.za |

| Decomposition Mechanism | Formation and 2D growth of surface nuclei | Unirradiated powder | uct.ac.za |

| Heat of Formation (ΔHf) | -0.55 eV/LiN₃ (calculated) | Ground state (T → 0) | roaldhoffmann.com |

The thermal stability and decomposition kinetics of this compound are sensitive to the presence of impurities and crystal defects. uct.ac.za These imperfections can act as sites for nucleation, influencing the rate of decomposition. The introduction of defects through pre-irradiation with γ-rays, X-rays, or ultraviolet (U.V.) light has been shown to significantly alter the decomposition behavior. uct.ac.za

The primary gaseous product evolved during the thermal decomposition of this compound in a vacuum or inert atmosphere is molecular nitrogen (N₂). wikipedia.org The fundamental decomposition reaction is:

2LiN₃(s) → 2Li(s) + 3N₂(g)

Under conditions where oxygen is present, such as in a fire, other gaseous products may be formed, including toxic nitrogen oxides (NOx). ereztech.com The evolution of nitrogen gas is the basis for kinetic studies, where the reaction progress is monitored by measuring the pressure increase in a closed system. uct.ac.za

Influence of Impurities and Defects on this compound Thermal Stability

Photochemical Decomposition of this compound

This compound is a photosensitive material that decomposes upon exposure to light, particularly ultraviolet radiation. arxiv.orgjournals.co.za The process involves the absorption of photons, leading to electronic excitation and subsequent chemical transformation.

The photochemical decomposition of this compound is initiated by the promotion of an electron from the valence band to the conduction band upon absorption of a photon (hν). arxiv.org The states near the top of the valence band are primarily composed of p-orbitals from the azide ion (N₃⁻). arxiv.org Therefore, the initial step involves the formation of an excited azide ion or an azide radical (N₃•), as described by the reaction:

N₃⁻ + hν → N₃* arxiv.org

Further detailed mechanisms have been proposed based on studies over wide temperature ranges (-70°C to 70°C) using high-intensity U.V. light. journals.co.za One proposed mechanism suggests that the initial excited azide ion is trapped at a defect site, such as an anion vacancy. A second excited ion is trapped at the same site, forming a complex that then reacts with a lithium ion (Li⁺) to produce a lithium atom and regenerate the defect. journals.co.za In certain temperature ranges, the rate-determining step is considered to be the reaction of a positive hole (formed by electron transfer from a ground state azide ion) with an excited azide ion, which yields nitrogen molecules, anion vacancies, and an electron. journals.co.za While this compound is considered relatively insensitive compared to other azides like copper(I) azide, its decomposition pathways are of significant interest. acs.org

The efficiency of a photochemical reaction is often described by its quantum yield, which is the fraction of absorbed photons that result in a specific chemical event. acs.org For the photolysis of this compound, detailed studies have determined the activation energies for the different stages of the reaction (induction, acceleratory, and decay periods) under U.V. irradiation, which provides insight into its photostability. journals.co.za

The activation energies for photolysis have been found to change at specific temperatures, indicating shifts in the reaction mechanism. journals.co.za For instance, below 72°C, the acceleratory reaction is linearly dependent on the light intensity, but this changes at higher temperatures. journals.co.za The activation energy for the acceleratory period was found to be 17.6 kJ mol⁻¹ in one temperature range, increasing to 41.4 kJ mol⁻¹ in a higher range, necessitating a different mechanistic model. journals.co.za While specific quantum yield values for this compound are not always reported, the dependence on light intensity and the calculated activation energies serve as crucial parameters for assessing its photostability. journals.co.za In a comparative context, this compound is noted for being relatively non-energetic and insensitive among azide compounds. acs.org

Table 2: Activation Energies for the Photolysis of Powdered this compound

| Reaction Period | Temperature Range | Activation Energy (kJ mol⁻¹) | Light Intensity Dependence | Source(s) |

| Induction | -19°C to 72°C | 92.1 | - | journals.co.za |

| Acceleratory | Below 71.8°C | 17.6 | Linear | journals.co.za |

| Acceleratory | Above 71.8°C | 41.4 | - | journals.co.za |

| Decay | -19°C to 72°C | 3.7 | Square of intensity | journals.co.za |

Light-Induced Reaction Pathways and Mechanisms in this compound

Mechanochemical and Other Decomposition Modalities

Beyond thermal and photolytic methods, the decomposition of this compound can be initiated through other energy inputs, such as mechanical stress and electron beam irradiation. These modalities offer insights into the material's stability and reaction pathways under different extreme conditions.

Decomposition under Mechanical Stress

The study of chemical reactions induced by mechanical energy, or mechanochemistry, reveals the sensitivity of this compound to stress. Mechanical actions such as grinding, milling, or the application of high pressure can induce decomposition.

Research into the mechanochemical synthesis of related compounds, such as the nitride-halide electrolyte Li₅NCl₂, has demonstrated that mechanical treatments like ball milling can introduce significant structural changes, including peak broadening in XRD patterns, reduced particle size, and increased strain. acs.orgnih.gov While these studies focus on synthesis rather than decomposition, they highlight the profound effect of mechanical stress on the lattice of lithium-containing compounds. Applying stoichiometric amounts of lithium chloride (LiCl) and lithium nitride (Li₃N) and milling them for 10 hours at 600 rpm can directly synthesize Li₅NCl₂ without requiring an annealing step. acs.orgnih.gov

High-pressure studies also shed light on the material's behavior under mechanical stress. Theoretical investigations into this compound under high pressure have been conducted to understand its structural, electronic, and vibrational properties. arxiv.orgsci-hub.se These studies indicate that the material remains stable up to a pressure of 60 GPa, unlike sodium azide which undergoes phase transitions at lower pressures. arxiv.org This suggests a high resistance to pressure-induced decomposition, although the application of sudden mechanical shock or impact can still trigger a rapid, explosive decomposition, a characteristic shared with many other metal azides. at.ua

Electron Beam Induced Decomposition Phenomena

The interaction of an electron beam with this compound can induce decomposition, a phenomenon observed in various materials, including other azides and lithium-containing ceramics. colab.wswhiterose.ac.uk The mechanisms behind this decomposition can be complex, involving a combination of electron beam heating, radiolysis, and direct displacement damage. whiterose.ac.uk

When a high-energy electron beam interacts with the material, it can cause several effects:

Radiolysis: The incident electrons can ionize the azide ions (N₃⁻), leading to the formation of unstable azide radicals. This is a key step in the initiation of decomposition, similar to photolytic decomposition. arxiv.org The process can be represented as the promotion of an electron from the valence band, primarily composed of azide p-states, to the conduction band. arxiv.org

Displacement Damage: High-energy electrons can physically displace atoms from their lattice positions. In lithium-containing ceramics like lithium metatitanate (Li₂TiO₃), the displacement of lithium and oxygen atoms is considered a primary cause of observed damage. whiterose.ac.uk A similar mechanism can be expected in this compound, where the displacement of lithium or nitrogen atoms would disrupt the crystal structure and initiate decomposition.

Local Heating: The energy deposited by the electron beam can cause significant local heating. whiterose.ac.ukresearchgate.net This thermal effect can be sufficient to raise the temperature of the irradiated area to the point of thermal decomposition.

Studies on other materials show that electron beam irradiation can create nanometer-sized vacancy-type defects, which can grow and coalesce into larger cavities. whiterose.ac.uk In some cases, the decomposition is enhanced by the presence of surface reaction layers. For instance, in Li₂TiO₃, the decomposition of a lithium carbonate (Li₂CO₃) surface layer under the electron beam can release CO₂, facilitating further damage. whiterose.ac.uk While specific research on this compound is limited, the principles observed in other azides and lithium compounds suggest that electron beam exposure is a potent method for inducing its decomposition into lithium metal and nitrogen gas. arxiv.orgcolab.ws

Comparative Decomposition Studies with Other Metal Azides

The decomposition behavior of this compound is best understood when compared with other metal azides, particularly those in the alkali metal group. The stability and decomposition characteristics of metal azides (MN₃) are strongly influenced by the properties of the metal cation (M⁺), such as its size and electronegativity.

Generally, within the alkali metal azides (LiN₃, NaN₃, KN₃, RbN₃, CsN₃), thermal stability increases with the size of the cation. The larger cations, like cesium (Cs⁺), are thought to stabilize the azide anion through weaker cation-anion interactions, resulting in higher decomposition temperatures. this compound, having the smallest alkali metal cation, is consequently the least stable and decomposes at a lower temperature compared to its counterparts.

The decomposition of heavy metal azides, such as lead azide (Pb(N₃)₂), follows different trends and mechanisms, often being more sensitive to shock and heat, which is why they are used as detonators in explosives. at.ua

The following table summarizes the decomposition characteristics of this compound in comparison to other selected metal azides.

| Compound Name | Chemical Formula | Decomposition Temperature (°C) | Key Characteristics |

|---|---|---|---|

| This compound | LiN₃ | ~115 - 200 | Decomposes exothermically; least stable among alkali azides. |

| Sodium Azide | NaN₃ | ~275 - 300 | More stable than LiN₃; decomposes into sodium and nitrogen. at.ua |

| Potassium Azide | KN₃ | ~355 | Higher thermal stability than NaN₃. |

| Cesium Azide | CsN₃ | ~390 | Most stable of the common alkali azides due to the large cation size. |

| Lead Azide | Pb(N₃)₂ | ~350 (detonates) | Highly sensitive; used as a detonator due to Pb-N bond instability. |

The enthalpy of formation provides further insight into the relative stabilities. A less positive or more negative enthalpy of formation generally corresponds to greater thermodynamic stability.

| Compound Name | Chemical Formula | Enthalpy of Formation (ΔH⁰f in kcal/mol) royalsocietypublishing.org |

|---|---|---|

| This compound | LiN₃ | 2.58 |

| Sodium Azide | NaN₃ | 5.08 |

| Potassium Azide | KN₃ | 0.33 |

| Rubidium Azide | RbN₃ | -0.07 |

| Cesium Azide | CsN₃ | -2.37 |

| Lead Azide | Pb(N₃)₂ | 115.5 |

These comparative data underscore the unique position of this compound among the alkali metal azides as a relatively unstable compound, a property directly linked to the small ionic radius of the lithium cation.

Reactivity and Reaction Chemistry of Lithium Azide

Reactions with Inorganic Compounds

Acid-Base Reactions Involving the Azide (B81097) Anion

The azide anion (N₃⁻) is the conjugate base of hydrazoic acid (HN₃), a weak acid. Consequently, in the presence of a stronger acid, lithium azide participates in a classic acid-base reaction. It readily reacts with strong acids, such as hydrochloric acid (HCl), to produce hydrazoic acid. wikipedia.org This reaction is a protonation of the azide anion. wikipedia.org

General Reaction: LiN₃ + H⁺ → Li⁺ + HN₃

This reactivity highlights the basic character of the azide anion. The reaction is vigorous and results in the liberation of hydrazoic acid, which is itself a toxic and explosive compound. libretexts.org The formation of hydrazoic acid can also occur upon hydrolysis when this compound is in contact with water or acidic conditions. wayne.edu

Reactions with Metal Salts and Oxides for Material Synthesis

This compound serves as a key precursor in the synthesis of other inorganic azides and nitrogen-rich materials through reactions with various metal compounds.

Metathesis Reactions with Metal Salts: A common application of this compound is in salt metathesis reactions to produce other metal azides. wikipedia.orgwikipedia.org This is particularly useful for synthesizing azides of metals whose salts are soluble, allowing for the precipitation of a less soluble product. For instance, this compound can react with soluble salts of lead, silver, or barium. wikipedia.orgwikipedia.org

A notable example is the reaction with barium azide, which can be used in reverse to synthesize this compound itself. wikipedia.orgsciencemadness.org

Reaction Example: Ba(N₃)₂ + Li₂SO₄ → 2LiN₃ + BaSO₄(s) wikipedia.org

This type of reaction is a standard method for preparing various inorganic azides where direct synthesis is not feasible. wikipedia.org The resulting heavy metal azides, such as lead azide, are often highly sensitive and used as primary explosives. wikipedia.org

Reactions with Metal Oxides: this compound is also utilized in gas-generating compositions, often found in applications like vehicle airbags. In these systems, it is mixed with a metal oxide, such as iron(III) oxide (Fe₂O₃) or copper(II) oxide (CuO). google.com Upon ignition, a redox reaction occurs where the azide decomposes to produce nitrogen gas, and the metal oxide acts as an oxidant for the lithium metal formed. google.com

Simplified Decomposition Reaction: 2LiN₃(s) → 2Li(s) + 3N₂(g)

The highly reactive lithium metal then reacts with the metal oxide. These reactions are crucial for the controlled generation of gas in safety devices.

Reactions in Organic Synthesis (focused on non-biological/non-medicinal applications)

This compound as a Nitrogen Source in Material Synthesis

This compound is an effective nitrogen source for creating nitrogen-rich materials and functional polymers. It can be used as a porogen and nitrogen source in the preparation of materials like nitrogen-doped porous carbon nanofibers. sigmaaldrich.com

In high-pressure synthesis, this compound can react with molecular nitrogen under laser heating to create novel polynitrogen compounds, such as lithium pentazolate (LiN₅). acs.orgsemanticscholar.org These high-energy-density materials are of significant interest for advanced applications. acs.org Theoretical studies have explored the behavior of this compound under extreme pressures, predicting the formation of various nitrogen-rich assemblies and new Li-N compounds like LiN₂ and LiN. acs.orgresearchgate.net

Table 1: Examples of Materials Synthesized Using this compound as a Nitrogen Source

| Product Material | Reactants | Conditions | Application | Citation |

|---|---|---|---|---|

| Lithium Pentazolate (LiN₅) | This compound, Nitrogen (N₂) | High pressure, Laser heating | High-energy-density material | acs.org |

| Nitrogen-Doped Porous Carbon Nanofibers | Polymer precursor, this compound | Pyrolysis | Catalyst, Energy storage | sigmaaldrich.com |

| Lithium Nitride (Li₃N) | This compound, Reducing agent | Thermal decomposition | Solid-state electrolyte | researchgate.net |

Lithiation Reactions and Azide Derivative Formation

This compound is employed in the synthesis of organic azides, which are valuable intermediates. While the azide anion itself is a potent nucleophile, this compound can be used in conjunction with lithiated intermediates to form azide derivatives. wikipedia.org

A common strategy involves the lithiation of an organic substrate using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting organolithium compound with an azide source. mdpi.comcanada.ca While tosyl azide is frequently used for this purpose, the principle demonstrates the compatibility of azide chemistry with lithiated species. mdpi.com For example, lithiated polysulfones can be quantitatively converted to their azide derivatives by treatment with tosyl azide. canada.ca This method is effective for introducing azide functionalities onto aromatic rings for further modification. canada.ca

The direct reaction of an organolithium compound with this compound is less common for forming a new C-N bond, as the azide anion itself is typically used in nucleophilic substitution reactions with alkyl or aryl halides. wikipedia.orgmasterorganicchemistry.com However, the compatibility of the azide group with organolithium reagents under certain conditions allows for complex molecular synthesis. For instance, vinyl azides can react with organolithium compounds to produce functionalized aziridines. nih.gov

Table 2: Synthesis of Azide Derivatives

| Substrate Type | Lithiating Agent / Azide Source | Product Type | Significance | Citation |

|---|---|---|---|---|

| Aromatic Halide | t-BuLi, then Tosyl Azide | Aryl Azide | Formation of aryl azides from aryl halides. | mdpi.com |

| Polysulfone | n-BuLi, then Tosyl Azide | Azide-modified Polysulfone | Quantitative functionalization of polymers. | canada.ca |

| Vinyl Azide | Organolithium compound | NH-aziridine | Synthesis of strained heterocyclic compounds. | nih.gov |

Cycloaddition Reactions (e.g., [3+2] cycloaddition as a synthetic tool)

The azide functional group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." numberanalytics.comdrpress.org While sodium azide is more commonly cited, this compound can also serve as the azide source for generating the necessary organic azide precursors. wikipedia.org These organic azides then react with terminal alkynes to form stable 1,2,3-triazole rings. rsc.org

This reaction is exceptionally valuable in material science and polymer chemistry for several reasons:

High Efficiency and Selectivity: The reaction is high-yielding and produces a single regioisomer, avoiding complex purification steps. drpress.org

Mild Conditions: It proceeds under gentle conditions that are compatible with a wide range of functional groups. drpress.org

Polymer Synthesis and Modification: The CuAAC reaction is used to create complex polymer architectures, such as cross-linked networks for shape-memory materials, and for post-polymerization functionalization to attach specific moieties to a polymer backbone. rsc.orgnih.gov

For example, polymers with residual azide or alkyne groups can be easily modified after initial polymerization, allowing for the creation of advanced functional materials. nih.gov This methodology has been used to synthesize everything from specialized adhesives to polymer networks for biomedical applications. drpress.orgrsc.org

Electrochemical Behavior of this compound

This compound (LiN₃) demonstrates notable electrochemical characteristics, particularly when utilized as a component in electrolyte systems for advanced batteries. Its behavior at the electrode-electrolyte interface is central to its application, influencing battery performance, stability, and longevity.

Anodic and Cathodic Processes Involving this compound

The electrochemical processes involving this compound are primarily observed through its influence on the anode, particularly in lithium-metal batteries. The azide ion (N₃⁻) participates in interfacial reactions that modify the surface of the lithium metal anode.

During the initial charging and cycling of a battery, the this compound present in the electrolyte reacts at the surface of the lithium metal anode. This process is part of the formation of the Solid Electrolyte Interphase (SEI). The azide ion is electrochemically reduced in the presence of freshly deposited lithium to form lithium nitride (Li₃N), a key component of the resulting passivation layer. rsc.orgresearchgate.net This decomposition reaction is crucial for establishing a stable interface. The formation of Li₃N and other nitrogen-containing species is believed to be a key mechanism through which azide additives improve battery performance. mdpi.comrsc.org

At the anode, the primary electrochemical reactions are the stripping (oxidation: Li → Li⁺ + e⁻) and plating (reduction: Li⁺ + e⁻ → Li) of lithium. rsc.org The presence of a this compound-derived SEI does not change these fundamental processes but kinetically controls them by facilitating uniform Li⁺ transport and deposition. mdpi.comosti.gov This regulation helps to suppress the formation of lithium dendrites, which are needle-like structures that can cause short circuits and battery failure. nih.govfrontiersin.org The uniform current density distribution on the surface of the Li₃N-rich SEI is critical for inhibiting this dendritic growth. mdpi.com

Electrolyte Compatibility and Interfacial Phenomena in Solid-State Systems (e.g., passivation layer formation)

The most significant interfacial phenomenon associated with this compound is the in-situ formation of a protective passivation layer, or Solid Electrolyte Interphase (SEI), on the lithium metal anode. nih.gov Research has consistently shown that this layer is rich in lithium nitride (Li₃N). rsc.orgresearchgate.netresearchgate.net

Characteristics of the LiN₃-Derived Passivation Layer:

Composition : The layer is primarily composed of lithium nitride (Li₃N), which is a superior Li-ion conductor. researchgate.netosti.gov This is distinct from the SEI formed in the absence of azide additives, which may have higher resistance.

Morphology : The passivation layer is described as thin, compact, and homogeneous. rsc.orgnih.gov This dense structure acts as a physical barrier, preventing direct contact between the highly reactive lithium metal and the electrolyte. osti.gov

Conductivity : The Li₃N-rich SEI is highly conductive to lithium ions. researchgate.netnih.gov This high ionic conductivity is crucial for reducing interfacial resistance and enabling efficient Li⁺ transport, which is often a limiting factor in solid-state batteries. mdpi.comwikipedia.orgucsd.edu

The formation of this specialized SEI leads to several performance enhancements in solid-state batteries. It effectively suppresses the growth of lithium dendrites and mitigates the polysulfide shuttle effect, a major challenge in lithium-sulfur batteries. nih.gov By creating a stable and conductive interface, this compound outperforms traditional additives like lithium nitrate (B79036) (LiNO₃) in improving cycling performance, coulombic efficiency, and energy efficiency. nih.gov

The table below summarizes key research findings on the impact of this compound as an electrolyte additive in solid-state systems.

| Battery System | Electrolyte Type | Key Research Finding |

| All-Solid-State Li-S Battery (ASSLSB) | PEO-based Solid Polymer Electrolyte | LiN₃ additive leads to the formation of a thin, compact, and highly conductive Li₃N passivation layer on the lithium anode. researchgate.netnih.gov |

| All-Solid-State Li-S Battery (ASSLSB) | PEO-based Solid Polymer Electrolyte | The Li₃N-rich SEI avoids dendrite formation and polysulfide shuttling, enhancing cycling performance and energy efficiency. nih.gov |

| Lithium-Metal Batteries | General (Solid-State Context) | LiN₃ outperforms the state-of-the-art additive LiNO₃ in creating a stable and efficient interface. nih.gov |

| Li-S Batteries | General | Azide additives, in general, are effective in improving the physical and chemical characteristics of the electrode-electrolyte interface. researchgate.net |

The following table provides a comparative overview of the interfacial properties with and without the use of this compound as an additive.

| Property | Interface without LiN₃ Additive | Interface with LiN₃ Additive |

| Primary SEI Composition | Typically composed of Li₂CO₃, LiF, Li₂O, and various organic decomposition products. stanford.edu | Primarily composed of highly conductive Lithium Nitride (Li₃N). rsc.orgresearchgate.net |

| SEI Morphology | Often porous, non-uniform, and can thicken over cycles. frontiersin.org | Thin, compact, and homogeneous. rsc.orgnih.gov |

| Ionic Conductivity | Can be low, leading to high interfacial resistance. osti.gov | High Li-ion conductivity. mdpi.comnih.gov |

| Impact on Li Deposition | Prone to non-uniform deposition and dendrite growth. osti.govfrontiersin.org | Promotes uniform Li deposition and suppresses dendrite formation. mdpi.comnih.gov |

| Overall Battery Performance | Often shows lower coulombic efficiency and shorter cycle life. frontiersin.org | Greatly enhances cycling performance, coulombic efficiency, and energy efficiency. nih.gov |

Theoretical and Computational Chemistry of Lithium Azide

Ab Initio and Density Functional Theory (DFT) Studies of Lithium Azide (B81097)

Ab initio and Density Functional Theory (DFT) methods have proven to be powerful tools for investigating the fundamental properties of lithium azide (LiN₃) at the atomic and electronic levels. These computational techniques allow for a detailed exploration of the compound's electronic structure, bonding characteristics, vibrational properties, and reaction mechanisms, providing insights that are often complementary to experimental findings.

Electronic Structure and Bonding Analysis

First-principles calculations, particularly those employing DFT within the generalized gradient approximation (GGA), have been instrumental in elucidating the electronic structure and nature of chemical bonding in this compound. acs.orgacs.org Studies consistently show that this compound is a wide-gap insulator. acs.orgacs.org The bonding is predominantly ionic, characterized by the transfer of charge from the lithium atom to the azide anion (N₃⁻). acs.orgacs.org This ionic character is a key factor distinguishing it from more covalent and detonation-prone azides like lead azide.

The electronic band structure and density of states of this compound have been found to be very similar to that of α-sodium azide. acs.orgacs.org The top of the valence band is primarily composed of p-states from the nitrogen atoms of the azide anion, while the bottom of the conduction band is formed by the s and p states of the lithium cation. acs.org The calculated internitrogen distances within the azide ion in the crystal are very close to that of the free azide ion, further supporting the ionic nature of the compound. acs.orgacs.org

Under high pressure, theoretical studies predict significant changes in the electronic structure of this compound. Evolutionary crystal structure exploration methods coupled with DFT calculations have shown that as pressure increases, the material undergoes a transition from an insulator to a metal. researchgate.netroaldhoffmann.com This metallization is associated with the formation of new nitrogen-rich assemblies, including N₆ rings and infinite one-dimensional linear nitrogen chains. researchgate.netroaldhoffmann.com

Lattice Dynamics and Phonon Dispersion in this compound

The vibrational properties and dynamical stability of this compound have been investigated through lattice dynamics calculations based on first-principles methods. arxiv.org Phonon dispersion curves and the phonon density of states have been computed to understand the vibrational modes of the crystal lattice. arxiv.org These calculations have confirmed the dynamical stability of the monoclinic C2/m structure of this compound at ambient pressure, as evidenced by the absence of imaginary phonon frequencies. roaldhoffmann.comarxiv.org

The calculated phonon frequencies at the Gamma point of the Brillouin zone are in good agreement with experimental data. arxiv.org Analysis of the phonon branches reveals that the interaction between the lithium cation and the azide anion is relatively weak, leading to a small longitudinal optical (LO) and transverse optical (TO) splitting. arxiv.org The mean values of the diagonal components of the end nitrogen effective charge tensors indicate that this compound has a lower dynamic ionicity compared to sodium azide. arxiv.org

Reaction Pathway Modeling for this compound Transformations

Computational modeling, particularly using DFT, has been employed to explore the reaction pathways of this compound transformations, including its decomposition and high-pressure behavior. rsc.org For decomposition, methods like the nudged elastic band (NEB) can be used to determine the reaction coordinates and transition states. These calculations, when validated with experimental data from techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC), provide a comprehensive understanding of the decomposition mechanism.

Under high pressure, computational studies have predicted the formation of novel nitrogen structures from the transformation of this compound. researchgate.netroaldhoffmann.com For instance, particle swarm optimization (PSO) structural searches have predicted the formation of a hexagonal phase (P6/m) at pressures above 34.7 GPa, which contains "pseudo-benzene" N₆ molecules. researchgate.net These high-pressure phases, featuring unique nitrogen assemblies like N₆ rings and polymeric nitrogen chains, are of significant interest as potential high-energy-density materials. researchgate.netroaldhoffmann.com The theoretical prediction of these transformations provides a roadmap for experimental synthesis under extreme conditions. researchgate.netroaldhoffmann.com

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of this compound systems, providing insights into their thermal properties, phase transitions, and interfacial phenomena at an atomistic level.

Simulations of Thermal Behavior and Phase Transitions

MD simulations can be combined with DFT to model the thermal behavior of this compound, including its decomposition. By simulating the system at various temperatures, it is possible to observe the atomic motions and structural changes that occur as the material is heated. This can provide a dynamic picture of the decomposition process, complementing the static picture from reaction pathway modeling. For instance, MD simulations can help in understanding how the lattice vibrations contribute to the initiation of decomposition.

While specific MD simulation studies focused solely on the thermal behavior and phase transitions of pure this compound are not extensively detailed in the provided search results, the methodology is well-established for similar materials. mdpi.comresearchgate.net Such simulations would typically involve defining an accurate interatomic potential or using ab initio MD, where forces are calculated on-the-fly from electronic structure calculations. These simulations can predict phase transition temperatures and mechanisms by monitoring changes in structural parameters and thermodynamic properties as a function of temperature.

Interfacial Phenomena Modeling

Modeling interfacial phenomena is crucial for understanding the behavior of this compound in various applications, such as in all-solid-state batteries where it has been considered as an electrolyte additive. mdpi.comresearchgate.net MD simulations, often in conjunction with DFT, are a key tool for investigating the solid-liquid or solid-solid interfaces that this compound may form.

For example, in the context of lithium-ion batteries, MD simulations can be used to study the formation and properties of the solid electrolyte interphase (SEI) when this compound is present. mdpi.com These simulations can reveal how the azide ions interact with the electrode surface and the electrolyte, influencing the composition and ionic conductivity of the SEI. mdpi.com While the provided results highlight the use of DFT for SEI studies involving azide-related compounds, MD simulations are essential for capturing the dynamic processes at the interface, such as ion transport and structural evolution over time. mdpi.comumd.edu The principles of modeling interfaces are general and have been applied to various electrochemical systems, demonstrating the capability of these computational techniques to provide molecular-level understanding of interfacial reactivity and stability. nih.govacs.org

Prediction of Novel this compound Structures and Polymorphs

The exploration of materials under extreme conditions, such as high pressure, is a frontier in materials science, often leading to the discovery of novel compounds with unique properties. Theoretical and computational chemistry, particularly through the use of advanced structure prediction algorithms, plays a pivotal role in this exploration. For this compound (LiN₃), computational methods have been instrumental in predicting new crystalline forms (polymorphs) and understanding their stability.

Evolutionary Algorithm Approaches for Structure Prediction

Evolutionary algorithms have emerged as powerful tools for ab initio crystal structure prediction, capable of navigating the vast landscape of possible atomic arrangements to identify stable and metastable phases without prior experimental data. uspex-team.org These methods, such as those implemented in the USPEX (Universal Structure Predictor: Evolutionary Xtallography) and XtalOpt codes, simulate an evolutionary process. uspex-team.orggithub.io A population of candidate crystal structures is generated randomly, and subsequent generations are created through operations like heredity and mutation, with the "fittest" structures (those with the lowest enthalpy) being selected to proceed. uspex-team.org

In the study of this compound, these evolutionary searches, often coupled with Density Functional Theory (DFT) calculations for energy evaluation, have successfully predicted several new polymorphs, especially under high-pressure conditions. roaldhoffmann.comresearchgate.net At ambient pressure (1 atm), the evolutionary algorithms correctly identify the experimentally known monoclinic C2/m structure (α-LiN₃) as the ground state. roaldhoffmann.com However, the searches also revealed other competitive structures. roaldhoffmann.comresearchgate.net

Research has shown that as pressure increases, the structural landscape of this compound becomes incredibly diverse. researchgate.netacs.org

Low-Pressure Polymorphs: At 1 atm, two new phases, designated C2/m (II) and C2/m (III), were predicted to be enthalpically competitive with the known α-LiN₃ phase. These structures are notable because they contain well-separated dinitrogen (N₂) units, a departure from the linear N₃⁻ azide anion in the standard phase. researchgate.netacs.org

High-Pressure Polymorphs: As pressure rises above 36 GPa, the system begins to favor the formation of nitrogen-rich assemblies. researchgate.netacs.org Predictions include structures with N₆ rings and infinite one-dimensional nitrogen chains, which are analogous to polyacetylene. acs.orgarxiv.org At even higher pressures, above 200 GPa, computations predict the emergence of complex, extended nitrogen layers, including puckered quasi-one- and two-dimensional hexagonal and decagonal sheets. roaldhoffmann.comacs.org Another study using a particle swarm optimization algorithm also identified a stable structure at pressures above 375 GPa, featuring zig-zag polymeric nitrogen chains formed from N₅⁻ rings. aip.org

These computational predictions provide a roadmap for experimental synthesis, suggesting that pressure can be used as a tool to create novel, high-energy-density materials from simple precursors like this compound. researchgate.netuspex-team.org

| Predicted Phase | Space Group | Pressure Regime | Key Structural Features |

|---|---|---|---|

| C2/m (II) | C2/m | Competitive at 1 atm | Contains N₂ molecular units and Li chains. roaldhoffmann.com |

| C2/m (III) | C2/m | Competitive at 1 atm | Contains N₂ molecular units and Li chains. roaldhoffmann.com |

| P6/m | P6/m | Metastable; precursor to higher pressure phases | Contains planar N₆ rings (pseudo-benzene). roaldhoffmann.comarxiv.org |

| P1̅ (I) | P1̅ | Metastable | Polyacetylene-like infinite linear nitrogen chains. arxiv.org |

| C2/m (IV) | C2/m | > 190 GPa | Puckered, extended 2D decagonal nitrogen layers. roaldhoffmann.com |

| P1̅ (II) | P1̅ | > 190 GPa | Quasi-2D hexagonal nitrogen layers. roaldhoffmann.com |

| P2₁ | P2₁ | > 375 GPa | Zig-zag polymeric N chains from N₅ rings. arxiv.orgaip.org |

Energetic Landscape Mapping of this compound Isomers

The energetic landscape provides a crucial map of all possible structures (isomers and polymorphs) of a compound, with their relative energies (or enthalpies at non-zero pressure) plotted against coordinates representing their structural configurations. Mapping this landscape is essential for determining which structures are thermodynamically stable (global minima), which are metastable (local minima), and the energy barriers separating them. For this compound, computational studies have focused on calculating the enthalpy of various predicted phases as a function of pressure to construct a pressure-enthalpy phase diagram. roaldhoffmann.com

At ambient pressure, the known C2/m (I) structure is the most stable. roaldhoffmann.com However, computational studies have revealed that other structures lie surprisingly close in energy. For instance, structures analogous to those of other alkali azides, such as the β-NaN₃ type, are within 0.1 eV per formula unit of the ground state α-LiN₃ structure. roaldhoffmann.com More remarkably, the evolutionary search identified two non-azide phases, C2/m (II) and C2/m (III), which are enthalpically more favorable than the experimental structure at 1 atm. roaldhoffmann.com The C2/m (II) phase is calculated to be 44 meV per LiN₃ unit lower in enthalpy than the C2/m (I) phase when zero-point energies are included. roaldhoffmann.com

The energetic landscape of this compound changes dramatically under compression. As pressure increases, the enthalpies of the predicted nitrogen-rich phases decrease relative to the standard azide structure. This leads to a series of predicted phase transitions:

At approximately 36 GPa, a transition from an insulating to a metallic state is predicted, coinciding with the formation of new nitrogen-rich structures. arxiv.org

Above 190 GPa, the ground state shifts to phases like C2/m (IV) and P1̅ (II), which feature extended nitrogen networks. roaldhoffmann.com

A further transition is predicted at 375 GPa to the P2₁ phase, which is insulating and consists of polymeric nitrogen chains. This suggests a second metal-insulator transition under extreme pressure. arxiv.orgaip.org

These computational findings highlight the complexity of the LiN₃ system, where subtle changes in pressure can dramatically alter the energetic favorability of different bonding arrangements of nitrogen atoms, from isolated N₃⁻ anions to N₂ molecules, N₆ rings, and extended polymeric networks. roaldhoffmann.comaip.org

| Structure/Polymorph | Space Group | Relative Enthalpy (meV/LiN₃ unit)* | Reference Structure |

|---|---|---|---|

| α-LiN₃ (I) | C2/m | 0 | α-LiN₃ (I) |

| LiN₃ (II) | C2/m | -44 | α-LiN₃ (I) |

| LiN₃ (III) | C2/m | -153 | α-LiN₃ (I) |

| β-NaN₃ type | R3̅m | ~100 | α-LiN₃ (I) |

| HgN₃ type | - | ~100 | α-LiN₃ (I) |

*Relative enthalpies are based on calculations that include zero-point energy corrections where specified in the source literature. roaldhoffmann.com Negative values indicate greater stability.

Advanced Applications and Materials Science Contributions of Lithium Azide

Lithium Azide (B81097) in Solid-State Materials Synthesis

Lithium azide serves as a critical precursor and component in the synthesis of advanced solid-state materials, primarily due to its ability to decompose and provide a source of lithium and nitrogen.

This compound is a key precursor for the synthesis of lithium nitride (Li₃N), a material known for its high ionic conductivity and potential use in solid-state batteries and hydrogen storage. wikipedia.orgd-nb.info The thermal decomposition of this compound is a direct route to forming Li₃N. When heated, this compound decomposes to yield metallic lithium and nitrogen gas. wikipedia.org In a controlled synthesis, this decomposition can be harnessed to produce lithium nitride.

One documented method involves the wet impregnation of a porous carbon scaffold with a this compound solution. A subsequent thermal treatment facilitates the transformation of the confined this compound into nanoconfined lithium nitride (Li₃N). researchgate.net This technique is particularly useful for creating Li₃N@carbon composites for applications like hydrogen storage. researchgate.net The decomposition process, which can be violent if heated rapidly above its melting point of 115 °C, results in the formation of lithium nitride and nitrogen gas. sciencemadness.org The in situ formation of Li₃N from azide-containing additives is also a critical process in modifying interfaces within battery systems. ustl.edu.cn

Table 1: Decomposition Characteristics of this compound

| Property | Value/Observation | Source(s) |

| Decomposition Products | Lithium (Li) and Nitrogen (N₂) | wikipedia.org |

| Resulting Compound | Lithium Nitride (Li₃N) | researchgate.net |

| Melting Point | 115 °C (239 °F; 388 K) | wikipedia.org |

| Decomposition Trigger | Heat or shock | |

| Decomposition Behavior | Exothermic; can be violent if heated rapidly | sciencemadness.org |

While lithium-containing compounds are used to dope (B7801613) various advanced ceramics to enhance their properties, the specific use of this compound as a direct doping agent is not extensively documented in the reviewed scientific literature. Research on lithium-doped ceramics often involves compounds like lithium carbonate or the direct lithiation of precursors. researchgate.net For instance, studies on garnet-type solid electrolytes like LLZO have explored various dopants to stabilize the cubic phase and improve ionic conductivity, but these typically involve other elements or different lithium sources. jkcs.or.krnsf.gov Similarly, the formation of Li₃N at the grain boundaries of certain ceramics to improve Li-ion transport is achieved via reactions with additives like aluminum nitride (AlN), rather than direct doping with this compound. d-nb.info

Precursor for Nitride Materials (e.g., Li₃N)

Role of this compound in Gas Generation Mechanisms (fundamental studies)

The thermal decomposition of this compound is a fundamental example of a gas generation mechanism. The compound is metastable and decomposes exothermically when subjected to heat or shock, releasing a significant volume of nitrogen (N₂) gas. This property is characteristic of metal azides, and the energy output is primarily driven by the formation of the highly stable triple bond in the N₂ molecule.

This decomposition is the basis for its application in gas generators. In such systems, this compound can be combined with an oxidizing agent, such as a metal perchlorate (B79767) or nitrate (B79036), to create a composition that burns at a controlled rate without exploding, producing inert gaseous products. google.com These generators are designed for applications like pressurizing propellant chambers in rockets. google.com Fundamental studies on its thermal behavior are critical for ensuring safety and controlling the reaction, as rapid heating above 115 °C can lead to violent decomposition. sciencemadness.org The study of such gas-evolving reactions is crucial for developing safer materials and understanding potential failure mechanisms in systems where azides might be present. mdpi.com

This compound in Specialized Inorganic Reagent Chemistry

In the realm of inorganic chemistry, this compound is a valuable and highly reactive reagent used in specialized applications. ereztech.com Its primary role is to serve as a precursor in the synthesis of other nitrogen-rich compounds and azide derivatives. ereztech.com The utility of this compound stems from the azide anion (N₃⁻), which is an excellent nucleophile. This allows it to participate in various chemical reactions, facilitating the formation of new chemical bonds, particularly carbon-nitrogen bonds.

It is employed as an azidation agent to introduce the azide functionality into other molecules. sciencemadness.org For example, it can be used to prepare other azide salts through metathesis reactions. wikipedia.orgsciencemadness.org While its high reactivity and toxicity require careful handling, these same properties make it an important tool in laboratory settings for creating specialty chemicals and materials. ereztech.com

This compound as an Electrolyte Additive in Solid-State Batteries (materials science focus)

One of the most significant modern applications of this compound is as a functional electrolyte additive in all-solid-state batteries, particularly lithium-sulfur (Li-S) batteries. hep.com.cnsigmaaldrich.com The addition of a small amount of this compound to a solid polymer electrolyte, such as poly(ethylene oxide) (PEO), has been shown to dramatically improve battery performance and stability. ustl.edu.cn

The primary mechanism involves the in situ formation of a thin, compact, and highly conductive passivation layer on the surface of the lithium metal anode during cycling. nih.gov This layer, known as the solid electrolyte interphase (SEI), becomes rich in lithium nitride (Li₃N) due to the decomposition of the azide. ustl.edu.cn Li₃N is a superior ionic conductor, and its presence in the SEI facilitates uniform lithium ion flux. nih.gov

This engineered Li₃N-rich SEI provides several key benefits:

Dendrite Suppression: It physically blocks the growth of lithium dendrites, which are needle-like structures that can cause short circuits and battery failure. hep.com.cn